![molecular formula C11H16O3 B2608816 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid CAS No. 1523050-67-0](/img/structure/B2608816.png)

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

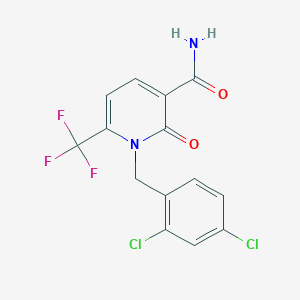

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid is a chemical compound with the CAS Number: 1523050-67-0 . It has a molecular weight of 196.25 and its IUPAC name is 10-oxobicyclo[4.3.1]decane-8-carboxylic acid .

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 15 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 seven-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Structural and Mechanistic Insights

The study of structurally related compounds provides significant insights into the understanding of chemical behaviors and interactions in scientific research. For instance, the analysis of 1,10-decanedioic acid-1,3,5,7-tetraazatricyclo[3.3.1.1(3,7)]decane system reveals critical information about the acid-carboxylate controversy in urotropine-alkanedioic acid systems, demonstrating the acid character of chain end-groups and suggesting a possible order parameter for the lock-in transition (Gardon et al., 2001). Similarly, the synthesis of nonisocyanate-based poly(ester urethanes) from renewable materials, including a study on poly(1,10-bis(hydroxyethyloxycarbonylamino) decane-co-dicarboxylic acid), highlights an environment-friendly route to synthesize polymers with tunable properties, indicating the diverse applications of complex organic compounds in material science (Wang et al., 2016).

Chemical Reactivity and Synthesis

Understanding the reactivity and synthesis pathways of complex organic molecules is crucial for advancing chemical research. The superacid-assisted chemistry of tetramethylhexathiaadamantane, leading to the formation of a sulfur-stabilized carbodication and its trapping to form new compounds, exemplifies the intricate reactions possible with structured organic molecules and their potential in creating novel chemical entities (Miller et al., 1999). Additionally, the base-promoted rearrangement of 1,5-dibromopentacyclo[5.3.0.02,5.03,9.04,8]decane-6,10-dione to 10-oxa-9-oxopentacyclo[5.3.0.02,4.03,6.05,8]decane-3-carboxylic acid offers insight into reaction mechanisms and the influence of base in chemical transformations, showcasing the complexity of organic synthesis (Hasegawa et al., 1993).

Safety And Hazards

Propiedades

IUPAC Name |

10-oxobicyclo[4.3.1]decane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-10-7-3-1-2-4-8(10)6-9(5-7)11(13)14/h7-9H,1-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJIOCUMCVSAPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CC(C1)C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2608734.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2608735.png)

![N-(2,5-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2608739.png)

![2-[(2-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2608740.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl benzoate](/img/no-structure.png)

![2-(5-chlorothiophen-2-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2608745.png)